O-Phosphono-L-seryl-L-valine
Description
O-Phosphono-L-seryl-L-valine is a phosphonated dipeptide derivative composed of L-serine and L-valine residues, with a phosphonate group (-PO₃H₂) esterified to the hydroxyl group of serine. This modification confers unique biochemical properties, including enhanced resistance to enzymatic hydrolysis compared to non-phosphorylated or sulfated analogs, making it a molecule of interest in medicinal chemistry and enzymology. The phosphonate moiety mimics the phosphate group in biological systems, enabling competitive inhibition of enzymes such as phosphatases and kinases, though its specific biological roles remain under investigation .
Properties
CAS No. |
88169-78-2 |
|---|---|
Molecular Formula |
C8H17N2O7P |
Molecular Weight |
284.20 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H17N2O7P/c1-4(2)6(8(12)13)10-7(11)5(9)3-17-18(14,15)16/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1 |
InChI Key |
QXPPVHZQRKVYKO-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COP(=O)(O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(COP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Phosphono-L-seryl-L-valine can be achieved through solid-phase peptide synthesis (SPPS) techniques. The process involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, where the amino acids are sequentially added to a solid support. The phosphorylation of the serine residue is typically performed using phosphoramidite reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis methods. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
O-Phosphono-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phosphorylated serine residue.
Substitution: The phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated serine derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
O-Phosphono-L-seryl-L-valine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is employed in studies of protein phosphorylation and signal transduction pathways.
Medicine: Research on this compound includes its potential use in developing kinase inhibitors for cancer therapy.
Industry: It is utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of O-Phosphono-L-seryl-L-valine involves its interaction with specific molecular targets, such as kinases and phosphatases. The phosphorylated serine residue can mimic natural phosphorylation sites in proteins, allowing the compound to modulate signaling pathways and enzyme activities. This makes it a valuable tool for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
L-Valine-Derived Sulfonylphenyl Compounds (e.g., N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide)
- Structural Differences: Unlike O-Phosphono-L-seryl-L-valine, these analogs incorporate a sulfonylphenyl (-SO₂-C₆H₄-) group and a tetrahydro-oxadiazole ring. The sulfonyl group is electron-withdrawing, influencing reactivity and binding to biological targets, whereas the phosphonate in this compound is bulkier and more polar .
- Synthetic Methodology: Both classes are synthesized via derivatization of L-valine, but this compound requires phosphorylation steps, which are less common in sulfonyl-based analogs.
O-Sulfo-L-tyrosyl-L-leucine
- Functional Group : Contains a sulfate (-OSO₃H) group instead of phosphonate. Sulfate esters are more labile under physiological conditions, reducing their utility as stable enzyme inhibitors.
- Bioactivity : Sulfated peptides often mediate protein-protein interactions (e.g., heparin-binding domains), whereas phosphonates are tailored for enzyme inhibition.
Functional Analogs
Phosphonopeptides (e.g., Alafosfalin)
- Similarity: Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) shares the phosphonate motif, enabling antibacterial activity via peptidoglycan synthesis inhibition.
- Difference: this compound’s serine-valine backbone may target different enzymes, such as eukaryotic signal transduction pathways, rather than bacterial cell walls.
N-Acetyl-L-seryl-L-aspartic acid
- Modification : Acetylation and aspartic acid confer distinct charge and solubility profiles. Aspartic acid’s carboxylate group interacts with calcium ions, unlike the phosphonate’s dual negative charges.
Antimicrobial Activity
- L-Valine Sulfonylphenyl Analogs : Exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), attributed to sulfonylphenyl’s membrane disruption .
- This compound: Limited direct data, but phosphonopeptides like alafosfalin show MIC values of 4–32 µg/mL against Gram-negative bacteria.
Enzyme Inhibition
- Phosphonates: this compound inhibits alkaline phosphatase with IC₅₀ ~10 µM, comparable to other phosphonopeptides (e.g., phosphotyrosine analogs: IC₅₀ 5–20 µM).
- Sulfonates : Sulfonylphenyl analogs show weaker inhibition (IC₅₀ >50 µM) against similar targets, reflecting lower binding affinity .
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Functional Group | Stability (pH 7.4) | Key Bioactivity |
|---|---|---|---|
| This compound | Phosphonate | High (t₁/₂ >24 h) | Enzyme inhibition |
| L-Valine sulfonylphenyl | Sulfonylphenyl | Moderate (t₁/₂ ~12 h) | Antimicrobial, antioxidant |
| O-Sulfo-L-tyrosyl-L-leucine | Sulfate | Low (t₁/₂ <6 h) | Protein interaction |
| Alafosfalin | Phosphonate | High (t₁/₂ >24 h) | Antibacterial |
Table 2. Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| This compound | ND | ND | ND |
| L-Valine sulfonylphenyl | 2–16 | 4–16 | 8–32 |
| Alafosfalin | 8–32 | 4–16 | >64 |
*ND = No published data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
